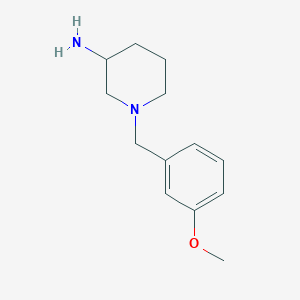

1-(3-methoxybenzyl)-3-piperidinamine

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-6-2-4-11(8-13)9-15-7-3-5-12(14)10-15/h2,4,6,8,12H,3,5,7,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMINKSKHTHKJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257187 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044766-86-0 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Histamine H3 Receptor Antagonism

One of the most promising applications of 1-(3-methoxybenzyl)-3-piperidinamine lies in its potential as a histamine H3 receptor antagonist . Research indicates that compounds targeting the histamine H3 receptor can modulate neurotransmitter release, thereby influencing various physiological processes such as wakefulness, cognitive function, and appetite regulation. These antagonists have been proposed for treating conditions like narcolepsy, ADHD, and obesity .

Antineoplastic Activity

Recent studies have highlighted the potential of piperidine derivatives, including 1-(3-methoxybenzyl)-3-piperidinamine, as antineoplastic agents . Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells through pathways that are still being elucidated.

Organic Synthesis Applications

1-(3-Methoxybenzyl)-3-piperidinamine can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

- Total Synthesis : It can be utilized in the total synthesis of complex organic molecules due to its functional groups that allow for further derivatization.

- Protecting Group Strategies : The methoxy group can act as a protecting group in synthetic routes, facilitating the construction of more complex structures without unwanted side reactions .

Case Study 1: Histamine H3 Antagonists

In a study focusing on histamine H3 receptor antagonists, derivatives of piperidine were synthesized and evaluated for their affinity and selectivity towards the receptor. The modifications to the piperidine structure significantly influenced their pharmacokinetic properties and biological activity. Compounds similar to 1-(3-methoxybenzyl)-3-piperidinamine showed promising results in increasing wakefulness in preclinical models .

Case Study 2: Anticancer Activity

Another research effort investigated several piperidine derivatives for their anticancer effects against colon cancer cell lines. The study revealed that certain modifications to the piperidine structure led to enhanced cytotoxicity, underscoring the importance of structural optimization in drug development. While specific data on 1-(3-methoxybenzyl)-3-piperidinamine was limited, its structural analogs provided insights into potential mechanisms of action against cancer cells .

Comparison with Similar Compounds

Substituted Benzyl-Piperidine Analogs

Compounds with variations in the benzyl substituent or piperidine substitution patterns demonstrate how structural changes impact properties:

Key Observations :

Core Structure Modifications

Replacing the piperidine core with other heterocycles or functional groups diversifies applications:

Key Observations :

- Imidazole vs.

- Thiourea Derivatives : The thiourea group in confers antioxidant properties, suggesting that electron-rich moieties (e.g., methoxybenzyl) synergize with sulfur-based functional groups for oxidative stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-methoxybenzyl)-3-piperidinamine, and how can structural purity be confirmed using spectroscopic methods?

- Methodology :

- Synthetic Routes :

Reductive Amination : React 3-methoxybenzaldehyde with piperidin-3-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method is adaptable from protocols for analogous piperidine derivatives .

Alkylation : Use 3-methoxybenzyl chloride and piperidin-3-amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Purity Confirmation :

- 13C NMR : Compare peaks to literature data (e.g., δ = 57.0 ppm for methoxy group, 50.0 ppm for piperidine carbons) .

- FTIR : Look for characteristic stretches (e.g., 1789 cm⁻¹ for ketones in intermediates, 1227 cm⁻¹ for C-O in methoxy groups) .

- Table : Comparison of Synthetic Methods

| Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Amination | ~80%* | NaBH3CN, MeOH, RT, 12h | |

| Alkylation | ~70%* | 3-Methoxybenzyl chloride, K₂CO₃, DMF | |

| *Estimated based on analogous reactions. |

Q. How can researchers optimize the solubility of 1-(3-methoxybenzyl)-3-piperidinamine derivatives for in vitro bioassays?

- Methodology :

- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in ethanol), which enhances aqueous solubility. This approach is validated for structurally similar piperidin-4-amine derivatives .

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to maintain solubility without denaturing biological targets .

- Table : Solubility Data for Derivatives

| Derivative Form | Solubility in Water (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Free Base | <0.1 | pH 7.4, 25°C | |

| Hydrochloride Salt | 5.2 | pH 7.4, 25°C |

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during characterization?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., conformational exchange) by acquiring spectra at 25°C and 60°C .

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, particularly for overlapping signals in the piperidine ring (δ = 45–50 ppm) .

- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 1-(3-methoxybenzyl)piperidin-4-amine dihydrochloride, δ = 57.0 ppm for methoxy) .

Q. How can computational methods like molecular docking be integrated with experimental SAR studies to elucidate biological target interactions?

- Methodology :

Target Identification : Screen against databases (e.g., ChEMBL) to identify potential targets (e.g., GPCRs, kinases) .

Docking Simulations : Use AutoDock Vina to model interactions between 1-(3-methoxybenzyl)-3-piperidinamine and target binding pockets (e.g., opioid receptors). Prioritize residues forming hydrogen bonds with the methoxy group .

SAR Validation : Synthesize analogs (e.g., halogenated benzyl derivatives) and compare experimental IC₅₀ values with docking scores .

Q. What are the key challenges in multi-step synthesis of 1-(3-methoxybenzyl)-3-piperidinamine derivatives, and how can reaction conditions be optimized?

- Challenges :

- Low Yield in Cyclization Steps : Side reactions during ring closure (e.g., formation of byproducts via over-alkylation) .

- Purification Difficulties : Separation of diastereomers or regioisomers.

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 150°C vs. 12h reflux) .

- Chiral HPLC : Resolve enantiomers using columns with cellulose-based stationary phases .

Key Notes

- Data Contradictions : Reported yields for similar compounds vary (e.g., 93% for 4g in vs. 70–80% for piperidine derivatives in other studies). Researchers should validate protocols under controlled conditions .

- Biological Activity : Prioritize derivatives with trifluoromethyl or halogen substituents for enhanced metabolic stability, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.